Humantenirine

概要

説明

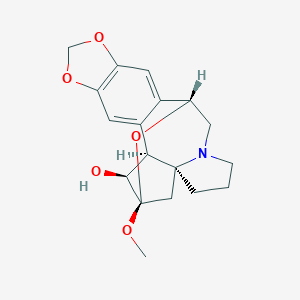

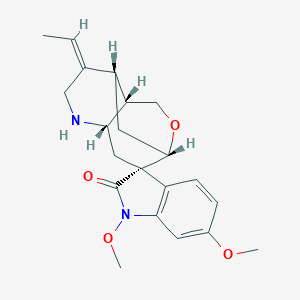

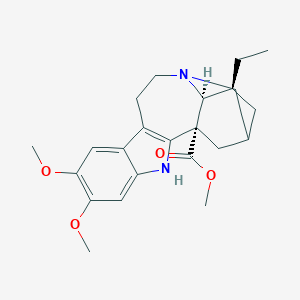

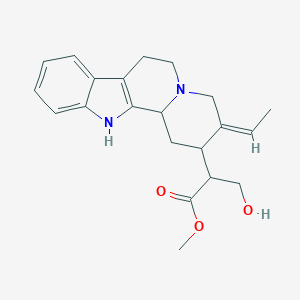

Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens . It has a molecular weight of 370.44 and a formula of C21H26N2O4 .

Synthesis Analysis

Based on spectra data (UV, IR, 1H NMR, (13)C NMR and MS) and preparation of derivatives, the structures of humantenine and humantenirine were elucidated .Molecular Structure Analysis

The Humantenirine molecule contains a total of 57 bond(s) . The chemical structure of Humantenirine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Humantenirine has a molecular weight of 370.44 and a formula of C21H26N2O4 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用

Excitotoxicity Rescue

Humantenirine has been studied for its role in excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . It has been found that N-Methyl-D-Aspartic Acid (NMDA) can rescue Humantenirine-induced excitotoxicity .

Mitochondrial Function Restoration

Research has shown that Humantenirine can decrease ATP content and mitochondrial membrane potential in hippocampal tissue . However, NMDA can rescue this Humantenirine-induced effect by restoring the function of mitochondria .

Protein Phosphorylation

Humantenirine has been found to upregulate the phosphorylation level of MAPK3/1 . This suggests that Humantenirine may have a role in protein phosphorylation reactions, which are crucial for many cellular processes.

Plasma Membrane Function

Functional analysis of Humantenirine has shown that its toxicity is related to plasma membrane function . This indicates that Humantenirine may interact with the plasma membrane and affect its function.

Calcium Signaling Pathway

Humantenirine has been associated with the calcium signaling pathway . This pathway is important for the transmission of signals within cells, and its disruption can lead to various diseases.

MAPK Signaling Pathway

Humantenirine has also been associated with the MAPK signaling pathway . This pathway is involved in many cellular processes, including growth, differentiation, and cell death.

Safety and Hazards

将来の方向性

A study has been conducted to explore the metabolic profile and tissue distribution of Humantenirine after oral administration in rats . This could provide a basis for future studies on the pharmacokinetic characteristics of Humantenirine and contribute to the evaluation of the pharmacology and toxicity of Gelsemium elegans .

作用機序

Target of Action

Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens It’s worth noting that it’s often associated with the p450 metabolic pathway .

Mode of Action

The exact mode of action of Humantenirine is not fully understood. It’s believed to interact with its targets, leading to various biochemical changes. For instance, Amantadine, a medication with a similar structure, is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . .

Biochemical Pathways

Humantenirine is believed to be involved in various metabolic pathways, including demethylation, dehydrogenation, oxidation, and glucuronidation . These processes can lead to a wide range of downstream effects, potentially influencing various biological functions.

Pharmacokinetics

A study on rats showed that after oral administration of Humantenirine, it was rapidly absorbed and metabolized . The half-life (t1/2) of Humantenirine was found to be around 4.7 hours, and the bioavailability was calculated to be 1.2%

Result of Action

It’s known that humantenirine could upregulate the phosphorylation level of mapk3/1 and decrease atp content and mitochondrial membrane potential in hippocampal tissue . This suggests that Humantenirine may have significant effects on cellular energy metabolism and signal transduction pathways.

特性

IUPAC Name |

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORKKCARNQAZRJ-YHEJMRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6441961 | |

CAS RN |

82375-30-2 | |

| Record name | Humantenirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

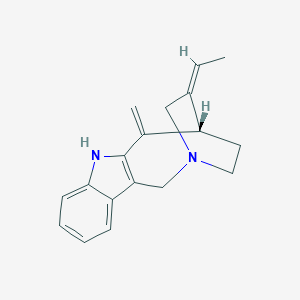

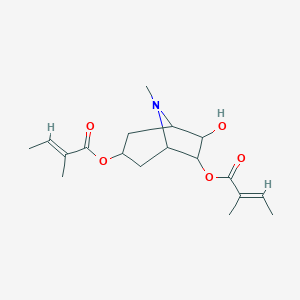

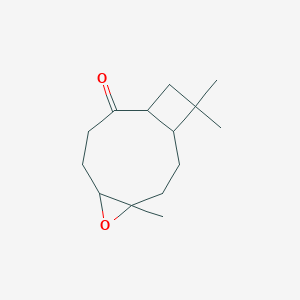

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)